Azido-PEG3-aldehyde
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Overview
Description
Azido-PEG3-aldehyde is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
This compound can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular weight of this compound is 231.25 . The molecular formula is C9H17N3O4 .Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.25 . The molecular formula is C9H17N3O4 .Scientific Research Applications
Cell Adhesion, Migration, and Shape Change
Azido-[polylysine-g-PEG] has been employed to create substrates for dynamically controlling cell adhesion. By adding a functional peptide to the culture medium, this method can trigger cell adhesion rapidly, enabling applications in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
Site-Specific PEGylation of Proteins
Azido groups have been used in PEGylation, specifically for the site-specific incorporation of para-azidophenylalanine into proteins in yeast. This methodology is significant for the selective generation of PEGylated proteins for therapeutic applications (Deiters et al., 2004).
Synthesis of Azido-Terminated Heterobifunctional PEGs
New azido-terminated heterobifunctional PEG derivatives have been synthesized efficiently. These derivatives are used for 'click' conjugation, demonstrating their potential for various applications, such as drug delivery (Hiki & Kataoka, 2007).
Microwave-Assisted Drug Conjugation
Azido polymers have been developed for postfunctionalization with alkynyl compounds via click chemistry, showing potential use in drug delivery. This includes the conjugation of anticancer drugs and fluorescent dyes, demonstrating the versatility of azido-PEG derivatives in medical applications (Hu et al., 2013).
Ligand Density Quantification on Quantum Dots
Azido- or aldehyde-functional groups have been used to quantify ligand density on quantum dots. This method involves bio-orthogonal coupling techniques and has applications in in vivo imaging and delivery (Zhan et al., 2016).
Intracellular Delivery
Azido PEG-lactide monomers have been used to create a biodegradable delivery scaffold, demonstrating enhanced cellular uptake and potential for targeted delivery (Borchmann et al., 2015).
Polymer-Based Drug Delivery
Polymers containing azido groups have been employed in the development of nanoparticles for antiviral drug delivery, showing improvement in cellular internalization and potential in HIV/AIDS therapy (Joshy et al., 2017).
Click Chemistry for Molecular Engineering
Click chemistry involving azido PEG derivatives has been used for molecular engineering, such as enhancing the functionality of molecular probes. This demonstrates the utility of azido-PEG3-aldehyde in chemical modifications to improve solubility and selectivity (Li et al., 2014).
Mechanism of Action
Azido-PEG3-aldehyde is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Safety and Hazards
Future Directions
Azido-PEG3-aldehyde is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . It enables Click Chemistry with an alkyne to yield a stable triazole linkage . This makes it a promising tool for future research and development in bioconjugation, labeling, and chemical modification .
Properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVGWHGMRDHPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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